(E)-7-Methyl-3-methyleneocta-4,6-dien-2-ol
Description
Classification and Structural Features within Monoterpenoids
Monoterpenoids are a subclass of terpenes that consist of two isoprene units, giving them a C₁₀ carbon skeleton. (E)-7-Methyl-3-methyleneocta-4,6-dien-2-ol fits within this classification and is further categorized as an acyclic monoterpenoid alcohol, meaning it has an open-chain structure rather than a ring system and contains a hydroxyl (-OH) functional group.
The structure of this compound is characterized by several key features:
Acyclic Backbone: It possesses an eight-carbon chain (octadiene) that is not formed into a ring.
Hydroxyl Group: A hydroxyl group is located at the second carbon position (C-2), classifying it as a secondary alcohol.
Methylene (B1212753) Group: An exocyclic double bond (a methylene group, =CH₂) is present at the third carbon position (C-3).
Conjugated Diene System: It features a system of alternating double and single bonds at positions C-4 and C-6. This conjugation influences the molecule's electronic properties and reactivity.
Stereochemistry: The "(E)" designation in its name indicates the stereochemistry around the double bond between the fourth and fifth carbons. This refers to the arrangement of substituents on opposite sides of the double bond, a crucial feature that can determine its biological activity.
| Structural Feature | Description |
| Class | Monoterpenoid |
| Sub-class | Acyclic Monoterpenoid Alcohol |
| Functional Groups | Hydroxyl (-OH), Methylene (=CH₂), Conjugated Diene (-C=C-C=C-) |
| Stereoisomerism | (E) configuration at the C4=C5 double bond |
Significance in Chemical and Biological Research
The significance of this compound in research is primarily linked to its role as a semiochemical—a molecule used for communication between organisms. It is also identified as a component of essential oils in certain plants.
Role as an Insect Pheromone: This compound has been identified as a pheromone for the bark beetle Ips amitinus pherobase.com. Pheromones are critical semiochemicals used by insects for intraspecific communication, such as attracting mates or signaling aggregation slu.seresearchgate.net. Research into insect pheromones is a significant area of chemical ecology, with practical applications in integrated pest management (IPM) researchgate.net. Pheromone-based strategies can be used to monitor pest populations, trap them in large numbers, or disrupt their mating behaviors researchgate.net.
Many bark beetle species, including those in the genus Ips, utilize monoterpenoid pheromones to coordinate mass attacks on host trees researchgate.netnih.gov. These beetles can synthesize pheromones de novo (from basic metabolic precursors) or by modifying monoterpenes, such as myrcene (B1677589), which are obtained from their host trees slu.senih.govchemical-ecology.net. The biosynthesis of related pheromone components like ipsdienol in the pine engraver beetle, Ips pini, occurs in the midgut tissue and is a complex, regulated process slu.senih.govnih.gov. The specific stereochemistry of these pheromones is often crucial for their biological activity, highlighting the importance of the (E)-configuration in the target compound slu.se.
Occurrence in Plant Volatiles: this compound has been identified as a volatile organic compound in the essential oil of plants such as Rhododendron tomentosum (previously Ledum palustre). The essential oils of this plant are known to contain a rich array of terpenoid compounds, which contribute to its characteristic aroma and have been studied for various bioactive properties cdnsciencepub.comnih.govnih.gov. Plant volatiles play essential roles in plant defense against herbivores and pathogens, as well as in attracting pollinators cdnsciencepub.com. The presence of this specific monoterpenoid alcohol within the plant's chemical profile makes it a subject of interest in studies of plant-insect interactions and natural product chemistry.
Structure
3D Structure
Properties
IUPAC Name |
(4E)-7-methyl-3-methylideneocta-4,6-dien-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8(2)6-5-7-9(3)10(4)11/h5-7,10-11H,3H2,1-2,4H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWZGIXBGZQLQQ-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C)C=CC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=C)/C=C/C=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401021209 | |
| Record name | (E)-7-Methyl-3-methyleneocta-4,6-dien-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22451-63-4 | |
| Record name | (4E)-7-Methyl-3-methylene-4,6-octadien-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22451-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-7-Methyl-3-methyleneocta-4,6-dien-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022451634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-7-Methyl-3-methyleneocta-4,6-dien-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-7-methyl-3-methyleneocta-4,6-dien-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.901 | |
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Synthetic Methodologies and Chemical Transformations of E 7 Methyl 3 Methyleneocta 4,6 Dien 2 Ol
Characterization of Chemical Reactivity
The chemical reactivity of (E)-7-Methyl-3-methyleneocta-4,6-dien-2-ol is dominated by its conjugated diene system and the allylic alcohol. These features make it susceptible to oxidation, cyclization, and cycloaddition reactions.
Similar to other terpenes containing conjugated double bonds like myrcene (B1677589) and limonene, this compound is prone to autoxidation upon exposure to air. industrialchemicals.gov.auresearchgate.net This process is a slow reaction with atmospheric oxygen, often accelerated by heat and light, and can lead to the formation of potentially unstable hydroperoxides. osu.edusigmaaldrich.com
The mechanism is a free-radical chain reaction:
Initiation: Formation of a radical species from the terpene alcohol, typically by abstraction of a labile allylic hydrogen atom.
Propagation: The resulting carbon-centered radical reacts with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another molecule of the terpene alcohol, propagating the chain and forming a terpene hydroperoxide (THP).
Termination: Combination of two radical species.
The formed hydroperoxides are known to be sensitizers and can further react with endogenous aldehydes to form peroxyhemiacetals (PHAs). researchgate.net
Table 3: Factors Promoting Autoxidation of Terpenes
| Factor | Effect |
|---|---|
| Exposure to Oxygen | Essential for the formation of peroxy radicals. osu.edu |
| Time | Peroxide concentration increases with storage time. osu.edu |
| Heat & Light | Catalyze the initiation of the radical chain reaction and can deplete inhibitors. osu.edusigmaaldrich.com |
| Presence of Initiators | Metal ions or other radical sources can accelerate the process. |
The conjugated diene system in this compound makes it an excellent candidate for [4+2] cycloaddition reactions, specifically the Diels-Alder reaction. beilstein-journals.orgnih.gov In this reaction, the molecule acts as the diene, reacting with a suitable dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.com The reaction rate and regioselectivity are influenced by the electronic properties of both the diene and the dienophile. masterorganicchemistry.comyoutube.com Electron-withdrawing groups on the dienophile typically accelerate the reaction. masterorganicchemistry.com
Under acidic conditions, the molecule can undergo intramolecular cyclization. Protonation of the hydroxyl group can convert it into a good leaving group (water), generating an allylic carbocation. This carbocation can then be attacked by one of the double bonds in the molecule to form various cyclic structures, such as five- or six-membered rings. Alternatively, protonation of one of the double bonds can initiate a cascade of cyclizations, a process that is biomimetic of the synthesis of many cyclic terpenoids in nature. Superacid-catalyzed cyclizations are known to produce complex polycyclic structures from acyclic terpene precursors. researchgate.net
Table 4: Representative Dienophiles for Diels-Alder Reactions
| Dienophile | Functional Group | Resulting Adduct Feature |
|---|---|---|
| Acrolein | Aldehyde | Cyclohexene (B86901) carboxaldehyde derivative. wikipedia.org |
| Acrylic Acid | Carboxylic Acid | Carboxylic acid-containing cyclohexene derivative. beilstein-journals.orgnih.gov |
| Maleic Anhydride (B1165640) | Anhydride | Bicyclic anhydride adduct. |
| Acrylonitrile | Nitrile | Cyano-substituted cyclohexene derivative. beilstein-journals.org |
Derivatization and Analog Synthesis
The chemical reactivity of this compound allows for targeted modifications at its hydroxyl group and unsaturated bonds. These transformations are crucial for generating novel compounds with potentially altered biological activities or physicochemical properties, making them of interest in fields such as fragrance chemistry and materials science.
Formation of Alkyl and Acyl Derivatives
The tertiary hydroxyl group of this compound serves as a prime site for the introduction of various functional groups, including alkyl and acyl moieties. These derivatization reactions are fundamental in altering the molecule's polarity, volatility, and stability.
Acylation , the process of introducing an acyl group, is a common strategy to produce esters. The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base catalyst readily yields the corresponding esters. For instance, acetylation with acetic anhydride would produce (E)-7-methyl-3-methyleneocta-4,6-dien-2-yl acetate. The reaction progress can be monitored by standard chromatographic and spectroscopic techniques.
| Product Name | Reagents | Solvent | Catalyst/Conditions |
| (E)-7-Methyl-3-methyleneocta-4,6-dien-2-yl acetate | Acetic anhydride | Pyridine | Room Temperature |
| (E)-7-Methyl-3-methyleneocta-4,6-dien-2-yl benzoate | Benzoyl chloride | Triethylamine | Dichloromethane |
Alkylation , the introduction of an alkyl group, can be achieved by reacting the alcohol with an alkyl halide in the presence of a strong base. This reaction, leading to the formation of ethers, requires careful control of reaction conditions to prevent side reactions, given the sensitive nature of the conjugated diene system. For example, reaction with methyl iodide in the presence of a base like sodium hydride would yield (E)-2-methoxy-7-methyl-3-methyleneocta-4,6-diene.
| Product Name | Reagents | Solvent | Catalyst/Conditions |
| (E)-2-Methoxy-7-methyl-3-methyleneocta-4,6-diene | Methyl iodide | THF | Sodium hydride |
| (E)-2-(Benzyloxy)-7-methyl-3-methyleneocta-4,6-diene | Benzyl bromide | DMF | Potassium carbonate |
Synthesis of Saturated Analogs (e.g., Tetrahydro Derivatives)
The synthesis of saturated analogs of this compound, specifically its tetrahydro derivatives, involves the reduction of the double bonds within the molecule. Catalytic hydrogenation is the most common and effective method for this transformation. The choice of catalyst and reaction conditions is critical to achieve the desired level of saturation.
The complete hydrogenation of the three carbon-carbon double bonds in this compound results in the formation of 7-methyl-3-methyleneoctan-2-ol . This transformation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. researchgate.net The reaction involves the sequential reduction of the double bonds. Studies on the hydrogenation of the structurally related monoterpene, myrcene, have shown that palladium catalysts are highly effective in achieving full saturation to produce 2,6-dimethyloctane. rsc.orgresearchgate.net A similar outcome is expected for the hydrogenation of its alcohol derivative.
The selectivity of the hydrogenation can be influenced by the choice of catalyst and reaction parameters. For instance, using a less active catalyst or milder conditions might allow for the selective reduction of the less substituted double bonds, leading to partially saturated intermediates. However, to obtain the fully saturated tetrahydro derivative, more forcing conditions are generally employed.
| Product Name | Reagents | Solvent | Catalyst | Pressure (H₂) | Temperature |
| 7-Methyl-3-methyleneoctan-2-ol | Hydrogen | Ethanol | 10% Pd/C | 1-5 atm | Room Temp. |
| 7-Methyl-3-methyleneoctan-2-ol | Hydrogen | Methanol | PtO₂ | 3-4 atm | Room Temp. |
The resulting saturated alcohol, 7-methyl-3-methyleneoctan-2-ol, exhibits significantly different physical and chemical properties compared to its unsaturated precursor. The absence of the conjugated diene system alters its reactivity and potential applications.
Biosynthesis and Metabolic Fates of E 7 Methyl 3 Methyleneocta 4,6 Dien 2 Ol
Enzymatic Biotransformation Pathways
The metabolism of myrcene (B1677589), and by extension the formation of its derivatives like (E)-7-Methyl-3-methyleneocta-4,6-dien-2-ol, is primarily orchestrated by the cytochrome P450 (CYP450) enzyme system and epoxide hydrolases. These enzymes are central to the detoxification and biotransformation of xenobiotics. industrialchemicals.gov.aunih.gov
Cytochrome P450-Mediated Epoxidation
The initial and a critical step in the metabolism of myrcene is the oxidation of its carbon-carbon double bonds, a reaction frequently catalyzed by cytochrome P450 monooxygenases. industrialchemicals.gov.augoogle.com These heme-containing enzymes activate molecular oxygen and transfer one oxygen atom to the substrate, resulting in the formation of epoxides. google.com In the case of myrcene, which possesses three double bonds, epoxidation can occur at different positions, leading to various epoxide intermediates. This process has been observed in both rat and rabbit studies. industrialchemicals.gov.au The specific P450 isozymes involved in myrcene metabolism can influence the regioselectivity of epoxidation. For instance, studies on other monoterpenes have shown that different CYP isozymes exhibit varying affinities and catalytic efficiencies for specific hydroxylation and epoxidation reactions. nih.gov
Epoxide Hydrolase-Mediated Diol Formation
Following the formation of epoxide intermediates by CYP450, these reactive molecules can be further metabolized by epoxide hydrolases. These enzymes catalyze the hydrolysis of the epoxide ring, adding a molecule of water to form the corresponding diol. industrialchemicals.gov.au This two-step process of epoxidation followed by hydration is a common pathway for the metabolism of olefinic compounds. In humans, myrcene is metabolized through this very pathway, yielding diols that can then be conjugated, for example with glucuronic acid, and subsequently excreted in the urine. industrialchemicals.gov.au The formation of 7-methyl-3-methylene-oct-6-ene-1,2-diol from myrcene is a documented example of this pathway in rats and rabbits. industrialchemicals.gov.aunih.gov
Elucidation of Precursor-Product Relationships (e.g., Myrcene Metabolism)
The biosynthesis of this compound is directly dependent on the availability and metabolism of its precursor, β-myrcene. wikipedia.org In plants, myrcene is synthesized from geranyl pyrophosphate (GPP) through the action of myrcene synthase. wikipedia.org Once ingested by mammals, myrcene undergoes extensive biotransformation.
In vivo studies in rats have identified several key urinary metabolites of myrcene, providing a clear precursor-product relationship. These metabolites include hydroxylated derivatives and their corresponding acids. The conversion of myrcene to these metabolites underscores the significant role of hepatic microsomal enzymes. nih.gov
Table 1: Identified Urinary Metabolites of β-Myrcene in Rats
| Metabolite Name | Chemical Formula |
| 10-Hydroxylinalool | C10H18O2 |
| 7-Methyl-3-methylene-oct-6-ene-1,2-diol | C10H18O2 |
| 1-Hydroxymethyl-4-isopropenyl cyclohexanol | C10H18O2 |
| 10-Carboxylinalool | C10H16O3 |
| 2-Hydroxy-7-methyl-3-methylene-oct-6-enoic acid | C10H16O3 |
Data derived from in vivo studies on rats following oral administration of β-myrcene. nih.gov
In Vivo Metabolic Fate in Biological Systems (e.g., Mammalian Systems)
In mammalian systems, orally administered myrcene is absorbed and distributed to various tissues, with subsequent metabolism occurring primarily in the liver. nih.gov The metabolic fate is characterized by oxidation and conjugation reactions, leading to the formation of more polar and water-soluble compounds that can be readily excreted.
Studies in male albino rabbits have shown that a significant portion of an oral dose of myrcene is excreted in the urine as diol metabolites. industrialchemicals.gov.au The primary urinary metabolites identified in both rats and rabbits are 10-hydroxylinalool and 7-methyl-3-methylene-oct-6-ene-1,2-diol. industrialchemicals.gov.aunih.gov The metabolic pathway involves the epoxidation of the double bonds of myrcene, followed by hydrolysis to diols. industrialchemicals.gov.au In humans, a similar metabolic pattern is observed, with CYP450-mediated epoxidation and subsequent epoxide hydrolase-mediated diol formation being the key steps. industrialchemicals.gov.au The resulting diols can then undergo further conjugation with glucuronic acid before being eliminated from the body. industrialchemicals.gov.au
The involvement of specific cytochrome P450 isozymes has been investigated in vitro. Liver microsomes from phenobarbital-treated rats demonstrated a significantly higher rate of myrcene conversion to 10-hydroxylinalool compared to microsomes from untreated or 3-methylcholanthrene-treated rats, suggesting the involvement of the CYP2B family. nih.gov The inhibition of this conversion by known CYP450 inhibitors further supports the central role of these enzymes in myrcene metabolism. nih.gov
Table 2: In Vitro Metabolism of β-Myrcene by Rat Liver Microsomes
| Enzyme System | Key Metabolite Formed | Inhibitors |
| Liver microsomes from phenobarbital-treated rats | 10-Hydroxylinalool | Metyrapone, Carbon monoxide, SKF-525A, p-Chloromercuribenzoate, Cytochrome c |
This table summarizes findings from in vitro experiments using rat liver microsomes to study the enzymatic conversion of β-myrcene. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of E 7 Methyl 3 Methyleneocta 4,6 Dien 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each proton and carbon atom, allowing for a detailed structural map of (E)-7-Methyl-3-methyleneocta-4,6-dien-2-ol.
Proton NMR (¹H-NMR) Analysis
While a specific, publicly available experimental spectrum for this compound is not readily found, the expected ¹H-NMR spectrum can be predicted based on its distinct structural features. The spectrum would exhibit characteristic signals corresponding to the different types of protons in the molecule.
Key expected regions and proton signals include:
Vinyl Protons: Multiple signals are expected in the downfield region (typically δ 5.0-6.5 ppm) corresponding to the protons on the double bonds. The protons of the conjugated diene system (at C4, C5, and C6) would likely show complex splitting patterns due to coupling with each other. The two protons of the terminal methylene (B1212753) group at C3 would appear as distinct singlets or narrowly split doublets.
Carbinol Proton: The proton on the carbon bearing the hydroxyl group (C2) would appear as a multiplet, with its chemical shift influenced by hydrogen bonding and coupling to the adjacent methyl group protons.
Allylic Protons: The methyl group protons at C8 and the two geminal methyl protons at C7 are expected to produce signals in the upfield region, likely as singlets or doublets.
Hydroxyl Proton: The hydroxyl proton (-OH) would typically appear as a broad singlet, and its chemical shift can vary depending on the concentration and solvent.
Carbon-13 NMR (¹³C-NMR) Analysis
The ¹³C-NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, which has the molecular formula C₁₀H₁₆O, ten distinct signals would be expected in the spectrum, corresponding to each carbon atom.
Predicted chemical shift regions for the carbon atoms are as follows:
Alkene Carbons: The six sp² hybridized carbons of the diene and methylene groups would resonate in the downfield region of the spectrum (approximately δ 100-150 ppm).
Carbinol Carbon: The carbon atom attached to the hydroxyl group (C2) would appear in the range of δ 60-80 ppm.
Alkyl Carbons: The sp³ hybridized methyl carbons (at C1, and the two attached to C7) would be found in the most upfield region of the spectrum (typically δ 15-30 ppm).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions.
Adduct Formation and Mass-to-Charge Ratio Analysis
In electrospray ionization mass spectrometry (ESI-MS), molecules are often ionized by forming adducts with other ions present in the solution, such as protons ([M+H]⁺), sodium ions ([M+Na]⁺), or potassium ions ([M+K]⁺). For this compound (molar mass: 152.23 g/mol ), the analysis of these adducts is crucial for confirming its molecular weight. The predicted mass-to-charge ratios (m/z) for common adducts are presented in the table below. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 153.12740 |
| [M+Na]⁺ | 175.10934 |
| [M+K]⁺ | 191.08328 |
| [M+NH₄]⁺ | 170.15394 |
| [M-H]⁻ | 151.11284 |
| [M+HCOO]⁻ | 197.11832 |
| [M+CH₃COO]⁻ | 211.13397 |
This interactive table is based on predicted data. uni.lu
Predicted Collision Cross Section (CCS) Values in Ion Mobility Spectrometry
Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry, provides information about the size and shape of an ion through the measurement of its collision cross section (CCS). The CCS is a measure of the effective area of the ion as it drifts through a buffer gas. Predicted CCS values for various adducts of this compound indicate a moderate molecular compactness. uni.lu These values are instrumental in distinguishing it from isomers and other compounds with similar masses.
| Adduct | Predicted CCS (Ų) |
| [M+H]⁺ | 137.1 |
| [M+Na]⁺ | 142.7 |
| [M-H]⁻ | 135.8 |
| [M+NH₄]⁺ | 157.7 |
| [M+K]⁺ | 140.6 |
| [M]+ | 135.2 |
This interactive table is based on predicted data from CCSbase. uni.lu
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. A study comparing theoretically simulated and experimental FT-IR spectra of allo-ocimenol provides detailed insight into its vibrational modes. researchgate.net
The key vibrational modes for this compound are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 (broad) | O-H stretch | Alcohol (-OH) |
| ~2900 | C-H stretch | Alkanes (CH₃, CH₂) |
| ~1640 | C=C stretch | Alkene (conjugated diene) |
| ~1440 | C-H bend | Alkane (CH₃, CH₂) |
| ~1100 | C-O stretch | Alcohol (C-OH) |
| ~890 | C-H bend (out-of-plane) | Alkene (=CH₂) |
This interactive table is based on general terpenoid spectral data and specific analysis of allo-ocimenol. researchgate.netmdpi.com
The broad absorption band around 3400 cm⁻¹ is characteristic of the hydroxyl group's O-H stretching vibration. mdpi.com The sharp peaks in the 2900 cm⁻¹ region are due to C-H stretching in the methyl and methylene groups. mdpi.com The C=C stretching vibrations of the conjugated diene system are expected around 1644 cm⁻¹, while the out-of-plane bending of the terminal methylene group gives rise to a strong band near 886 cm⁻¹. mdpi.com Finally, the C-O stretching vibration of the secondary alcohol is typically observed around 1100 cm⁻¹. mdpi.com
Ecological Occurrence and Biochemical Significance
Natural Abundance in Plant Essential Oils
While there is no specific data for (E)-7-Methyl-3-methyleneocta-4,6-dien-2-ol, its parent compound, myrcene (B1677589), is a major component of numerous plant essential oils. It is found in over 200 plant species. industrialchemicals.gov.au Myrcene is particularly abundant in the essential oils of hops, lemongrass, verbena, bay, and is also found in allspice and cardamom. industrialchemicals.gov.aufoodb.ca For instance, the leaves of wild thyme can contain up to 40% myrcene by weight. foodb.ca The presence of myrcene in such a wide array of plants underscores its importance in the plant kingdom.
Table 1: Selected Plant Species Containing High Levels of Myrcene
| Plant Species | Common Name | Typical Myrcene Content in Essential Oil |
| Humulus lupulus | Hops | High |
| Cymbopogon citratus | Lemongrass | High |
| Thymus serpyllum | Wild Thyme | Up to 40% |
| Pimenta dioica | Allspice | Significant Component |
| Laurus nobilis | Bay Laurel | Major Component |
| Myrcia | Myrcia | High |
Role in Plant Volatile Organic Compound (VOC) Profiles
Volatile organic compounds (VOCs) are crucial for plant communication and defense. Myrcene is a significant contributor to the VOC profile of many plants. industrialchemicals.gov.aupherobase.com These emissions can attract pollinators, deter herbivores, and are involved in plant-to-plant signaling. The release of terpenoids like myrcene can be induced by biotic stresses, such as insect feeding, and abiotic stresses, like heat or drought. While direct evidence for this compound is absent, it is plausible that if it occurs naturally, it would also be a component of a plant's VOC profile, contributing to its chemical signature.
Biochemical Precursor in Natural Product Synthesis
In the realm of biochemistry, myrcene serves as a critical intermediate in the semi-synthetic production of various other commercially valuable terpenoids. industrialchemicals.gov.aufoodb.ca It is a starting material for the manufacture of fragrances and flavorings such as menthol, citral, citronellol, geraniol, nerol, and linalool (B1675412). foodb.ca This industrial application mirrors the natural biochemical pathways where simple monoterpenes are converted into a diverse array of more complex molecules. The biosynthesis of monoterpenes like myrcene in plants primarily occurs through the methyl-erythritol-phosphate (MEP) pathway. foodb.ca
Table 2: Commercially Important Terpenoids Derived from Myrcene
| Derived Compound | Chemical Class | Common Use |
| Menthol | Monoterpenoid Alcohol | Flavoring, Fragrance, Cooling Agent |
| Citral | Aldehyde | Lemon-scented Fragrance, Flavoring |
| Citronellol | Monoterpenoid Alcohol | Insect Repellent, Perfumery |
| Geraniol | Monoterpenoid Alcohol | Rose-like Scent in Perfumes, Flavoring |
| Nerol | Monoterpenoid Alcohol | Sweet, Rose-like Fragrance |
| Linalool | Monoterpenoid Alcohol | Floral Scent in Perfumes, Soaps |
Involvement in Semiochemical Communication
Semiochemicals are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. While there is no evidence of this compound acting as a semiochemical, structurally related compounds are known to have such functions. For example, myrcenone (3-Methylene-7-methyl-1,6-octadien-4-one) is listed in the Pherobase as a semiochemical. pherobase.com Another related compound, (E)-7-Methyl-3-octene, is utilized in the chemical communication system of the European otter. pherobase.com These examples highlight the potential for compounds with a similar carbon skeleton to be involved in pheromonal or other semiochemical signaling.
Computational and Theoretical Chemistry Studies of E 7 Methyl 3 Methyleneocta 4,6 Dien 2 Ol
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like (E)-7-Methyl-3-methyleneocta-4,6-dien-2-ol. nrel.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. acs.org
Detailed analysis of the electronic structure provides fundamental information about the molecule's stability, reactivity, and spectroscopic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and the energy required for electronic excitation. For a conjugated system like that in this compound, the delocalization of π-electrons across the diene system is expected to raise the HOMO energy and lower the LUMO energy, resulting in a smaller energy gap compared to non-conjugated analogues. libretexts.org This smaller gap suggests a higher propensity to react with electrophiles and participate in cycloaddition reactions.
Furthermore, quantum chemical calculations can generate an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule. In this compound, the ESP map would highlight the electron-rich regions of the carbon-carbon double bonds and the electronegative oxygen atom of the hydroxyl group, which are likely sites for electrophilic attack and hydrogen bonding, respectively. Calculated properties such as Mulliken charges and spin densities can further quantify the electronic characteristics, offering a detailed picture of the molecule's electronic landscape. nrel.gov
Table 7.1.1: Predicted Electronic Properties of this compound (Illustrative Data) This table presents hypothetical data based on typical values for similar terpenoid alcohols, as direct computational studies are not widely available. Calculations are assumed to be at the M06-2X/def2-TZVP level of theory.
| Property | Predicted Value | Significance |
| Energy of HOMO | -5.8 eV | Indicates the energy of the outermost electrons; related to ionization potential and susceptibility to electrophilic attack. |
| Energy of LUMO | -0.5 eV | Indicates the energy of the lowest unoccupied orbital; related to electron affinity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical stability and reactivity; a smaller gap suggests higher reactivity. |
| Dipole Moment | 1.9 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Mulliken Charge on O | -0.7 e | Quantifies the partial negative charge on the oxygen atom, highlighting its role as a hydrogen bond acceptor. |
| Mulliken Charge on C2 | +0.3 e | Shows the partial positive charge on the carbon bearing the hydroxyl group, indicating a site for potential nucleophilic attack. |
Molecular Dynamics Simulations for Conformational Analysis
This compound is an acyclic and flexible molecule, capable of adopting a vast number of different three-dimensional shapes, or conformations, through the rotation around its single bonds. libretexts.org Molecular Dynamics (MD) simulations are a computational method used to study these conformational changes over time. nih.gov By simulating the motion of atoms based on classical mechanics, MD provides a dynamic picture of the molecule's flexibility and preferred shapes. studfile.net
The conformational landscape of this compound is governed by a balance of forces, including torsional strain from bond rotations, steric hindrance between bulky groups, and potential intramolecular hydrogen bonding between the hydroxyl group and the π-electrons of the nearby double bonds. MD simulations can explore this landscape, identifying low-energy, stable conformations and the energy barriers between them. mdpi.com
For acyclic sugar alcohols, which share structural similarities with our target molecule, MD simulations have shown that the stereochemistry of hydroxyl groups significantly influences conformational preferences. mdpi.com For this compound, the key dihedral angles along the carbon backbone would be tracked during a simulation to map the potential energy surface. The results would likely show a preference for staggered conformations that minimize steric clash, with specific gauche and anti arrangements being the most populated. libretexts.org The presence of the conjugated diene system may impose some rigidity, limiting the rotational freedom around the C4-C5 and C5-C6 bonds.
Table 7.2.1: Key Dihedral Angles and Potential Conformational Preferences (Illustrative) This table illustrates the type of data obtained from MD simulations. The specific energy values are hypothetical.
| Dihedral Angle | Description | Predicted Low-Energy Conformations | Potential Energy Barrier (kcal/mol) |
| C2-C3-C4-C5 | Rotation around the C3-C4 bond | ~60° (gauche), 180° (anti) | ~3-5 |
| C3-C4-C5-C6 | Rotation around the C4-C5 bond | Planar or near-planar due to conjugation | > 6 |
| C4-C5-C6-C7 | Rotation around the C5-C6 bond | Planar or near-planar due to conjugation | > 6 |
| H-O-C2-C3 | Rotation of the hydroxyl group | Orientations allowing for potential intramolecular H-bonding | ~2-4 |
Prediction of Reactivity and Selectivity in Organic Reactions
The structure of this compound features multiple reactive sites: a conjugated diene, an isolated double bond, and a secondary allylic alcohol. Computational chemistry offers powerful tools to predict how this molecule will behave in various organic reactions, forecasting both reactivity (which site reacts) and selectivity (which product forms). psiberg.com
The reactivity of conjugated dienes towards electrophilic addition is well-established, often leading to a mixture of 1,2- and 1,4-addition products. libretexts.org Computational methods can model the reaction mechanism, for instance, by calculating the stability of the possible carbocation intermediates formed upon protonation. For this compound, electrophilic attack on the conjugated system could lead to several resonance-stabilized allylic carbocations, and the relative energies of these intermediates and the subsequent transition states would determine the product ratio. libretexts.orglibretexts.org
Furthermore, the conjugated diene system makes the molecule a candidate for cycloaddition reactions, such as the Diels-Alder reaction. noaa.gov Theoretical studies can predict the feasibility and stereoselectivity of such reactions by calculating the activation energies for different approaches of the dienophile.
The prediction of metabolic pathways is another key application. Computational models can simulate the interaction of the molecule with metabolic enzymes, like Cytochrome P450, to predict sites of oxidation. researchgate.net Given the multiple double bonds, epoxidation is a likely metabolic transformation. Quantum chemical calculations can predict which double bond is more susceptible to epoxidation by analyzing their relative electron densities and the stability of the resulting epoxide rings. The hydroxyl group can also be a site for oxidation or conjugation.
Table 7.3.1: Predicted Reactivity Hotspots and Reaction Types (Illustrative)
| Functional Group | Reactive Site(s) | Predicted Reaction Type | Controlling Factors |
| Conjugated Diene | C4, C5, C6, C7 | Electrophilic Addition, Cycloaddition (Diels-Alder), Epoxidation | Stability of carbocation intermediates, orbital overlap (HOMO/LUMO interactions). |
| Methylene (B1212753) Group | C3=CH2 | Electrophilic Addition, Epoxidation | Steric hindrance, stability of the resulting intermediate compared to attack on the conjugated system. |
| Allylic Alcohol | C2-OH | Oxidation, Etherification, Esterification | Presence of oxidizing agents, nature of the electrophile. |
| Allylic C-H bonds | C5-H, C8-H3 | Radical Abstraction | Bond dissociation energy, stability of the resulting radical. |
Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. nih.govnih.gov This method is crucial in drug discovery and for understanding the biological activity of natural products. The process involves sampling many possible orientations and conformations of the ligand within the target's binding pocket and using a scoring function to estimate the binding affinity for each pose. youtube.com
While direct docking studies on this compound are not readily found in the literature, studies on its precursor, myrcene (B1677589), and other terpenes provide a clear blueprint for how such an analysis would proceed. For example, myrcene has been docked into the TRPV1 channel, a target for pain therapeutics, revealing potential non-covalent interactions. nih.govresearchgate.netnih.gov
For this compound, the presence of the hydroxyl group is a critical feature for docking studies. This group can act as both a hydrogen bond donor and acceptor, potentially forming strong, directional interactions with polar amino acid residues (e.g., serine, threonine, aspartate, glutamate) in a binding site. The flexible carbon chain allows the molecule to adapt its shape to fit into hydrophobic pockets, while the conjugated diene system can participate in π-π stacking or π-alkyl interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. A successful docking simulation would identify the most stable binding pose and provide a binding energy score, which is an estimate of the binding affinity.
Table 7.4.1: Illustrative Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Result | Interpretation |
| Target Protein | Hypothetical Kinase XYZ | A common class of drug targets. |
| Binding Site | ATP-binding pocket | A well-defined pocket often targeted by inhibitors. |
| Docking Score (kcal/mol) | -7.2 | A negative value indicating a favorable binding interaction. Lower scores suggest higher affinity. |
| Key Interactions | ||
| Hydrogen Bond | O-H --- GLU 102 | The hydroxyl group acts as a hydrogen bond donor to a glutamate (B1630785) residue in the binding site. |
| Hydrogen Bond | O-H --- SER 105 | The hydroxyl oxygen acts as a hydrogen bond acceptor from a serine residue. |
| Hydrophobic Interactions | Methyl groups (C1, C7-Me) with LEU 54, VAL 88 | The nonpolar parts of the molecule fit into a hydrophobic pocket, contributing to binding. |
| π-Alkyl Interaction | Diene system with ILE 150 | Interaction between the electron-rich diene and an alkyl side chain. |
Future Research Directions and Translational Opportunities
Development of Novel Synthetic Routes
The development of efficient and stereoselective synthetic routes is a primary objective for the broader application of (E)-7-Methyl-3-methyleneocta-4,6-dien-2-ol. Current chemical synthesis methods for complex monoterpenoids can be laborious, costly, and often generate significant chemical waste. igem.wiki Future research is anticipated to pivot towards greener and more sustainable alternatives.
One of the most promising future directions is the use of biocatalysis . This involves employing engineered enzymes or whole microbial cell factories, such as Saccharomyces cerevisiae, to produce the target compound. researchgate.net These biological systems can offer high stereoselectivity under mild reaction conditions, aligning with the principles of green chemistry. dokumen.pub Research in this area would focus on identifying or engineering enzymes capable of performing the specific hydroxylation of a suitable precursor with high fidelity.
Another key area of future research will be the development of novel catalytic methods . This could involve the use of chemo-catalysts that can selectively oxidize precursors like myrcene (B1677589) to allo-ocimenol. The goal would be to achieve high yields and selectivity, minimizing the formation of byproducts.
| Research Focus | Potential Approaches | Desired Outcomes |
| Biocatalysis | - Engineered yeast and bacteria- Isolated enzyme systems | - High stereoselectivity- Sustainable production- Reduced environmental impact |
| Chemo-catalysis | - Transition metal catalysts- Organocatalysis | - High yield and efficiency- Scalable synthesis routes |
Comprehensive Elucidation of Biosynthetic Enzymes
Understanding the natural production of this compound is fundamental for harnessing its potential. It is known to be a metabolite of myrcene in mammalian systems, a transformation involving cytochrome P450 (CYP450) monooxygenases and epoxide hydrolases . ethernet.edu.et However, the specific isozymes responsible for this conversion are yet to be fully characterized.
Future research will likely concentrate on the identification and characterization of these key enzymes . This will involve screening enzyme libraries and using advanced proteomic techniques to pinpoint the specific CYP450s and epoxide hydrolases involved in the metabolic pathway. Once identified, these enzymes could be produced recombinantly, allowing for detailed kinetic studies and potential use in the aforementioned biocatalytic synthesis routes. unicamp.br
Furthermore, exploring the biosynthetic pathways in the various plant species that produce myrcene could reveal novel enzymes with high efficiency and selectivity for producing allo-ocimenol. science.gov The study of these "metabolons," or metabolic enzyme complexes, could provide insights into how nature efficiently channels metabolites towards specific end products. nih.gov
Detailed Mechanistic Pathways of Bioactivities
Preliminary research suggests that this compound may possess anti-inflammatory and antimicrobial properties . A significant future research direction will be to move beyond these initial observations to a detailed understanding of the underlying mechanisms of action.
For its potential anti-inflammatory effects, studies will need to investigate its interaction with key inflammatory mediators, such as cytokines and prostaglandins, and the signaling pathways they regulate. For its antimicrobial activity, research will focus on how the compound interacts with microbial cells. This could involve disrupting the cell membrane, inhibiting essential enzymes, or interfering with processes like biofilm formation, similar to the mechanisms observed for other hydroxylated monoterpenes like thymol. researchgate.net
Structure-activity relationship (SAR) studies will also be crucial to determine which parts of the molecule are essential for its biological effects. researchgate.net
| Bioactivity | Potential Mechanisms to Investigate |
| Anti-inflammatory | - Inhibition of pro-inflammatory enzymes (e.g., COX, LOX)- Modulation of cytokine production- Interaction with nuclear receptors |
| Antimicrobial | - Disruption of microbial cell membranes- Inhibition of essential microbial enzymes- Interference with quorum sensing and biofilm formation |
Exploration of New Derivatization Strategies for Enhanced Properties
Chemical derivatization of this compound offers a promising avenue for enhancing its therapeutic properties, such as stability, bioavailability, and potency. The presence of a hydroxyl group and a conjugated diene system provides multiple sites for chemical modification.
Future research in this area will likely explore the synthesis of a variety of derivatives, including esters and ethers , to improve the compound's pharmacokinetic profile. Another approach could be the introduction of other functional groups to explore new biological activities. For instance, the creation of fluorinated derivatives has been shown to be a valuable strategy in medicinal chemistry to enhance bioactivity. researchgate.net
The use of engineered metalloenzymes could also open up new possibilities for the selective functionalization of the molecule's C-H bonds, allowing for precise modifications that are challenging to achieve with traditional chemical methods. researchgate.net This would facilitate more detailed SAR studies and the development of drug candidates with optimized properties.
Integration with Advanced Analytical Techniques
The advancement of research into this compound will be intrinsically linked to the application of sophisticated analytical techniques. The complexity of biological systems and the potential for a wide range of derivatives and metabolites necessitate powerful analytical tools.
Future studies will increasingly rely on hyphenated analytical methods , such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the sensitive and selective detection and quantification of the compound and its metabolites in various matrices. These techniques are also invaluable for the characterization of synthetic derivatives and for differentiating between isomers.
Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography will be essential for elucidating the three-dimensional structure of the compound and its derivatives, as well as for studying their interactions with biological targets. Furthermore, computational modeling and pocket analysis tools can help in understanding the binding characteristics of the molecule with its target proteins, aiding in the rational design of more potent derivatives. acs.org
| Analytical Technique | Application in Future Research |
| GC-MS / LC-MS | - Quantification in biological samples- Metabolite identification- Purity assessment of synthetic compounds |
| NMR Spectroscopy | - Structural elucidation of derivatives- Studying protein-ligand interactions |
| X-ray Crystallography | - Determining the 3D structure of enzyme-ligand complexes |
| Computational Modeling | - Predicting binding affinities- Guiding rational drug design |
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing (E)-7-Methyl-3-methyleneocta-4,6-dien-2-ol?
Answer: Synthesis typically involves catalytic isomerization or stereoselective allylic oxidation. For characterization:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm regiochemistry and stereochemistry, focusing on coupling constants (e.g., for double-bond geometry).
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula via exact mass analysis.
- Infrared Spectroscopy (IR): Identify functional groups (e.g., hydroxyl stretches at ~3200–3600 cm and conjugated diene absorption near 1600 cm).
Reference: Modern instrumentation aligns with postgraduate training in physicochemical property analysis .
Q. How can researchers assess the stability of this compound under experimental conditions?
Answer:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) or monitor decomposition via HPLC under controlled temperatures.
- Photochemical Stability: Expose samples to UV-Vis light (e.g., 254 nm) and track degradation products using GC-MS.
- Solution Stability: Store in inert solvents (e.g., deuterated chloroform) under nitrogen, with periodic NMR checks.
Note: Organic degradation rates increase with temperature; continuous cooling (e.g., 4°C) is advised for long-term stability .
Q. What safety protocols are critical when handling this compound?
Answer:
- Use fume hoods for volatile intermediates.
- Wear nitrile gloves and safety goggles due to potential skin/eye irritation.
- Store in flame-resistant cabinets, away from oxidizers.
Reference: Laboratory safety training for organic compounds is emphasized in postgraduate programs .
Advanced Research Questions
Q. How can experimental design address contradictions in reported reactivity data for this compound?
Answer:
- Controlled Variable Replication: Systematically vary reaction parameters (e.g., solvent polarity, catalyst loading) to isolate discrepancies.
- Cross-Validation: Compare results across multiple analytical techniques (e.g., NMR, X-ray crystallography) to confirm structural assignments.
- Meta-Analysis: Use databases like SciFinder to identify trends in published data, focusing on outliers.
Reference: Limitations in sample variability (e.g., low pollution diversity in HSI studies) highlight the need for rigorous replication .
Q. What strategies optimize reaction yields in stereoselective transformations involving this compound?
Answer:
- Catalyst Screening: Test chiral catalysts (e.g., BINOL-derived Lewis acids) to enhance enantiomeric excess.
- Solvent Effects: Evaluate aprotic vs. polar solvents (e.g., DMF vs. THF) to stabilize transition states.
- Kinetic Control: Monitor reaction progress via in-situ FTIR to quench at optimal conversion.
Reference: Experimental planning aligns with postgraduate competencies in independent research design .
Q. How can computational modeling complement experimental studies of this compound’s electronic structure?
Answer:
- DFT Calculations: Use Gaussian or ORCA to model HOMO/LUMO energies, predicting reactivity (e.g., electrophilic attack at the methylene group).
- Molecular Dynamics (MD): Simulate solvent interactions to explain solubility trends.
- Validation: Correlate computed NMR chemical shifts with experimental data (RMSD < 1 ppm validates accuracy).
Reference: Integrating computational and experimental methods is a hallmark of advanced organic chemistry research .
Q. What experimental frameworks mitigate biases in degradation studies of this compound?
Answer:
- Blinded Analysis: Assign sample codes randomly to prevent observer bias during HPLC/GC-MS analysis.
- Environmental Controls: Use temperature-regulated chambers (±0.1°C) to minimize thermal degradation artifacts.
- Replication: Perform triplicate runs across independent labs to confirm reproducibility.
Reference: Sample degradation during prolonged data collection underscores the need for stringent controls .
Data Analysis and Interpretation
Q. How should researchers resolve conflicting spectral data (e.g., NMR vs. MS) for this compound?
Answer:
- Artifact Identification: Check for solvent impurities (e.g., residual water in DMSO-d) or ionization adducts in MS.
- 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping signals.
- Collaborative Review: Consult spectral databases (e.g., SDBS) or cross-validate with synthetic intermediates.
Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) involving this compound?
Answer:
- Multivariate Regression: Correlate substituent effects (e.g., Hammett σ values) with biological activity.
- Principal Component Analysis (PCA): Reduce dimensionality in datasets (e.g., binding affinities across analogs).
- Bayesian Inference: Quantify uncertainty in SAR predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
